2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C14H11F3N6O2S and its molecular weight is 384.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has been found to target the Lysine specific demethylase 1 (LSD1) enzyme . LSD1 plays a pivotal role in regulating lysine methylation , a process that is crucial for gene expression and protein function.
Mode of Action
The compound interacts with LSD1, inhibiting its activity . Docking studies have indicated that a hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for the improved activity of this series .
Biochemical Pathways
By inhibiting LSD1, the compound affects the lysine methylation pathway . This can lead to changes in gene expression and protein function, which can have downstream effects on various cellular processes.
Pharmacokinetics
Its inhibition of lsd1 is reversible , which suggests that it may be metabolized and excreted, affecting its bioavailability.
Result of Action
The inhibition of LSD1 by this compound can lead to significant changes in cellular processes. For instance, it has been reported that when MGC-803 cells were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O2S/c1-23-12-11(21-22-23)13(19-7-18-12)26-6-10(24)20-8-2-4-9(5-3-8)25-14(15,16)17/h2-5,7H,6H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGNMGIPXSHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.